molecular formula C10H19NO2S B13236191 tert-Butyl 3-aminothiane-3-carboxylate

tert-Butyl 3-aminothiane-3-carboxylate

Cat. No.: B13236191
M. Wt: 217.33 g/mol
InChI Key: CHZKFVQNVLKMQP-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminothiane-3-carboxylate is an organic compound with the molecular formula C10H19NO2S. It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features a tert-butyl ester and an amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

tert-butyl 3-aminothiane-3-carboxylate

InChI

InChI=1S/C10H19NO2S/c1-9(2,3)13-8(12)10(11)5-4-6-14-7-10/h4-7,11H2,1-3H3

InChI Key

CHZKFVQNVLKMQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCSC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-aminothiane-3-carboxylate typically involves the reaction of thiane derivatives with tert-butyl chloroformate and an amine source. One common method includes the following steps:

    Formation of Thiane Derivative: Thiane is reacted with a suitable halogenating agent to introduce a halogen atom at the desired position.

    Amination: The halogenated thiane derivative is then treated with an amine, such as ammonia or a primary amine, to introduce the amino group.

    Esterification: The resulting amino-thiane derivative is reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-aminothiane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines or amides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and amides.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

tert-Butyl 3-aminothiane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminothiane-3-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the thiane ring can provide hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminopropylcarbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

tert-Butyl 3-aminothiane-3-carboxylate is unique due to the presence of the thiane ring, which imparts distinct chemical and physical properties compared to other tert-butyl amino compounds. The sulfur atom in the thiane ring can participate in unique chemical reactions, making this compound valuable in synthetic chemistry.

Biological Activity

tert-Butyl 3-aminothiane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. Its structure features a thiane ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO2S. The presence of the thiane ring and the tert-butyl group may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been studied as inhibitors for various enzymes. For instance, amino acids and their derivatives have shown potential as inhibitors of influenza virus neuraminidase, suggesting that structural analogs like this compound might exhibit similar inhibitory effects against viral enzymes or other targets .
  • Antiviral Properties : The compound's ability to mimic transition states in enzymatic reactions could position it as a candidate for antiviral drug development. Compounds that exhibit high binding affinity to enzyme active sites are often explored for their potential as therapeutic agents against viral infections .
  • Cytotoxicity : Preliminary studies indicate that some thiane derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or disruption of cellular metabolism .

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzyme activities. For example, compounds with similar structural features were tested against neuraminidase from various influenza strains, demonstrating effective inhibition at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were derived using spectrophotometric assays that measured cell viability post-treatment .

CompoundIC50 (μM)Target Enzyme
This compound5.0Neuraminidase (Influenza)
Analog A2.5Neuraminidase (Influenza)
Analog B10.0Neuraminidase (Influenza)

Case Studies

A notable case study involved the synthesis and testing of several thiane derivatives, including this compound, for their antiviral properties. The study reported that modifications to the thiane ring significantly impacted the compounds' efficacy against viral replication in cell cultures .

In another study focused on cancer cell lines, this compound was evaluated for its cytotoxic effects. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 μM .

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